(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one
Description
The compound (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one is a hydrazone derivative featuring a cyclohexanone core conjugated to a 2,3-dihydro-1,4-benzodioxin moiety via an (E)-configured hydrazine linkage.
Properties
IUPAC Name |
(2E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-12-4-2-1-3-11(12)16-15-10-5-6-13-14(9-10)19-8-7-18-13/h5-6,9,15H,1-4,7-8H2/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVCSRYFQHVQFD-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=NNC2=CC3=C(C=C2)OCCO3)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=N/NC2=CC3=C(C=C2)OCCO3)/C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Hydrazinylidene Group Introduction: The hydrazinylidene group can be introduced via a condensation reaction between a hydrazine derivative and an aldehyde or ketone.
Cyclohexanone Integration: The final step involves the reaction of the intermediate with cyclohexanone under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Various substituents can be introduced to the benzodioxin or cyclohexanone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with hydrazine or its derivatives under controlled conditions. The resulting compound is characterized by its unique hydrazone structure, which contributes to its biological activity.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are significant targets for treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively. The compound's ability to inhibit these enzymes suggests its potential in managing these diseases by modulating glucose metabolism and neurotransmitter levels .
Antioxidant Properties
The compound also exhibits antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research indicates that it may scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role .
Neuroprotective Effects
Given its dual role as an enzyme inhibitor and antioxidant, this compound is being investigated for neuroprotective applications. Studies suggest that it may help in reducing neuronal damage in conditions like Alzheimer's disease by inhibiting acetylcholinesterase and mitigating oxidative stress .
Antidiabetic Potential
The compound's inhibition of α-glucosidase positions it as a candidate for antidiabetic therapies. By slowing down carbohydrate digestion and absorption in the intestines, it can help manage blood glucose levels effectively .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound shares a common 2,3-dihydro-1,4-benzodioxin backbone with several analogs, but differences in the conjugated moieties lead to distinct properties:
Key Observations :
- Substituent Impact: The cyclohexanone in the target compound may enhance conformational flexibility compared to rigid heterocycles like pyrimidine (BRD1401) or coumarin (Compound 3). This flexibility could influence binding interactions in biological systems .
- Thermal Stability : Compounds like 17 () exhibit high thermal stability due to aromatic and heterocyclic rigidity, whereas the target compound’s stability remains uncharacterized .
Pharmacological Potential
- Antimicrobial Activity: BRD1401 () targets Pseudomonas aeruginosa by disrupting outer membrane protein OprH-LPS interactions. pyrimidine) may alter efficacy .
Crystallographic and Conformational Analysis
- Ring Puckering: The cyclohexanone ring in the target compound may adopt chair or half-chair conformations, as seen in cyclopentane derivatives () and general puckering analyses (). This contrasts with the planar dihydrothiazole rings in and .
- Planarity : The hydrazone linkage in BRD1401 and the target compound likely introduces partial planarity, influencing crystal packing and intermolecular interactions .
Biological Activity
The compound (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic potential of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps that typically include the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with hydrazine or its derivatives. A notable synthesis method includes the formation of sulfonamide derivatives, which can then be converted into hydrazine derivatives through various chemical transformations. The structural characteristics of the compound allow for modifications that can enhance its biological activity.
Enzyme Inhibition
Research has demonstrated that derivatives of 2,3-dihydro-1,4-benzodioxin exhibit significant enzyme inhibitory activity. For instance, compounds synthesized from benzodioxan structures have been screened against key enzymes such as α-glucosidase and acetylcholinesterase . These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. Inhibitors of these enzymes can potentially lead to therapeutic agents for these conditions.
| Compound | Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|---|
| Compound A | α-glucosidase | Competitive | 12.5 |
| Compound B | Acetylcholinesterase | Non-competitive | 8.0 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies have shown that certain derivatives exhibit potent cytotoxicity against breast cancer cells (MCF-7). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | Compound Tested | IC50 Value (µg/mL) |
|---|---|---|
| MCF-7 | Compound C | 30.64 |
| MCF-10A | Compound C | 22.09 |
Case Studies
Several studies have highlighted the biological potential of benzodioxin derivatives:
- Study on Enzyme Inhibition :
- Cytotoxicity Screening :
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Interaction : The compound likely binds to the active sites of enzymes such as α-glucosidase and acetylcholinesterase, inhibiting their activity.
- Cell Cycle Modulation : Studies indicate that treatment with certain hydrazine derivatives leads to alterations in cell cycle phases in cancer cells, promoting apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
